Glycyl-(4R)-4-hydroxy-L-prolyl-(3S)-3-hydroxy-L-proline
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Overview
Description
Glycyl-(4R)-4-hydroxy-L-prolyl-(3S)-3-hydroxy-L-proline is a tripeptide compound with the molecular formula C₇H₁₂N₂O₄ It is composed of glycine, 4-hydroxy-L-proline, and 3-hydroxy-L-proline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-(4R)-4-hydroxy-L-prolyl-(3S)-3-hydroxy-L-proline typically involves the stepwise coupling of the amino acids glycine, 4-hydroxy-L-proline, and 3-hydroxy-L-proline. The process begins with the protection of the amino and hydroxyl groups to prevent unwanted side reactions. Common protecting groups include Boc (tert-butyloxycarbonyl) for the amino group and TBDMS (tert-butyldimethylsilyl) for the hydroxyl groups.
The coupling reactions are usually carried out using reagents such as DIC (diisopropylcarbodiimide) and HOBt (1-hydroxybenzotriazole) to activate the carboxyl group of one amino acid, allowing it to react with the amino group of the next amino acid in the sequence. The final deprotection step removes the protecting groups, yielding the desired tripeptide .
Industrial Production Methods
Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and scalable production of peptides. SPPS involves the sequential addition of protected amino acids to a solid resin, followed by cleavage and purification of the final product.
Chemical Reactions Analysis
Types of Reactions
Glycyl-(4R)-4-hydroxy-L-prolyl-(3S)-3-hydroxy-L-proline can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (pyridinium chlorochromate) or TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) can be used for oxidation reactions.
Reduction: Reducing agents like NaBH₄ (sodium borohydride) or LiAlH₄ (lithium aluminum hydride) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the carbonyl groups can yield alcohols.
Scientific Research Applications
Glycyl-(4R)-4-hydroxy-L-prolyl-(3S)-3-hydroxy-L-proline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Studied for its role in protein structure and function, particularly in collagen and other structural proteins.
Medicine: Investigated for its potential therapeutic effects, such as promoting wound healing and tissue repair.
Industry: Utilized in the production of biomaterials and as a component in cosmetic formulations.
Mechanism of Action
The mechanism of action of Glycyl-(4R)-4-hydroxy-L-prolyl-(3S)-3-hydroxy-L-proline involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, influencing various cellular processes. For example, it may enhance collagen synthesis by interacting with collagen-producing cells, promoting tissue repair and wound healing .
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-proline: A dipeptide composed of glycine and L-proline.
Glycyl-L-hydroxyproline: A dipeptide composed of glycine and L-hydroxyproline.
Prolyl-hydroxyproline: A dipeptide composed of L-proline and L-hydroxyproline.
Uniqueness
Glycyl-(4R)-4-hydroxy-L-prolyl-(3S)-3-hydroxy-L-proline is unique due to its specific combination of amino acids and hydroxyl groups, which confer distinct structural and functional properties.
Properties
CAS No. |
62147-19-7 |
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Molecular Formula |
C12H19N3O6 |
Molecular Weight |
301.30 g/mol |
IUPAC Name |
(2S,3S)-1-[(2S,4R)-1-(2-aminoacetyl)-4-hydroxypyrrolidine-2-carbonyl]-3-hydroxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H19N3O6/c13-4-9(18)15-5-6(16)3-7(15)11(19)14-2-1-8(17)10(14)12(20)21/h6-8,10,16-17H,1-5,13H2,(H,20,21)/t6-,7+,8+,10+/m1/s1 |
InChI Key |
YEPQGFVDVYUMCA-VEVYYDQMSA-N |
Isomeric SMILES |
C1CN([C@@H]([C@H]1O)C(=O)O)C(=O)[C@@H]2C[C@H](CN2C(=O)CN)O |
Canonical SMILES |
C1CN(C(C1O)C(=O)O)C(=O)C2CC(CN2C(=O)CN)O |
Origin of Product |
United States |
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